molecular formula C13H13NO2 B14303205 N-Methoxy-2-(naphthalen-2-yl)acetamide CAS No. 113519-26-9

N-Methoxy-2-(naphthalen-2-yl)acetamide

Cat. No.: B14303205
CAS No.: 113519-26-9
M. Wt: 215.25 g/mol
InChI Key: YHKCPBZPISLGEF-UHFFFAOYSA-N
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Description

N-Methoxy-2-(naphthalen-2-yl)acetamide: is an organic compound with the molecular formula C14H15NO2. It is a derivative of acetamide, where the acetamide group is substituted with a naphthalene ring and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-2-(naphthalen-2-yl)acetamide typically involves the reaction of 2-naphthylamine with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-2-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Methoxy-2-(naphthalen-2-yl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also used in the development of fluorescent probes for imaging applications.

Medicine: It is being investigated for its potential as an anticancer agent and as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methoxy-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: N-Methoxy-2-(naphthalen-2-yl)acetamide is unique due to its naphthalene ring, which imparts distinct chemical and physical properties. This structural feature makes it more suitable for certain applications, such as the development of fluorescent probes and materials with specific electronic properties .

Properties

CAS No.

113519-26-9

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-methoxy-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C13H13NO2/c1-16-14-13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3,(H,14,15)

InChI Key

YHKCPBZPISLGEF-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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